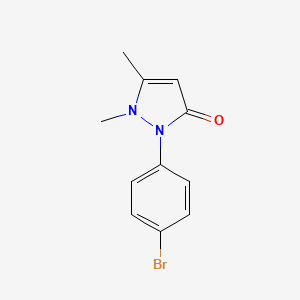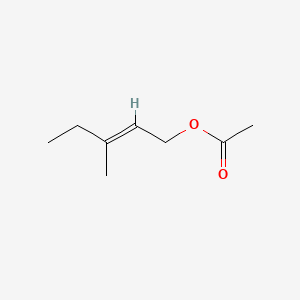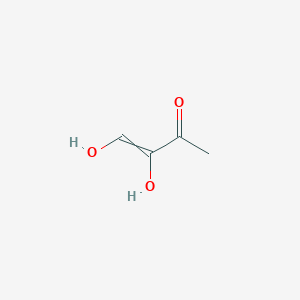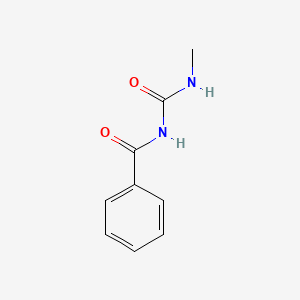
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine is an organosilicon compound with the molecular formula C8H24N2Si2. It is a derivative of hydrazine where the hydrogen atoms are replaced by methyl and trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine can be synthesized through the reaction of hydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trimethylsilyl oxides, while substitution reactions can produce a variety of functionalized hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trimethylsilyl enol ethers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine involves its interaction with various molecular targets and pathways. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethylhydrazine: A simpler derivative of hydrazine with similar chemical properties.
1,1-Dimethylhydrazine: Another isomer with different reactivity and applications.
Uniqueness
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and other applications .
Eigenschaften
CAS-Nummer |
685-26-7 |
|---|---|
Molekularformel |
C8H24N2Si2 |
Molekulargewicht |
204.46 g/mol |
IUPAC-Name |
1,2-dimethyl-1,2-bis(trimethylsilyl)hydrazine |
InChI |
InChI=1S/C8H24N2Si2/c1-9(11(3,4)5)10(2)12(6,7)8/h1-8H3 |
InChI-Schlüssel |
RYEIJMWNJKYDED-UHFFFAOYSA-N |
Kanonische SMILES |
CN(N(C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)
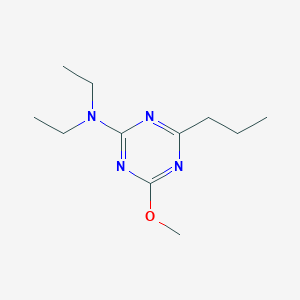
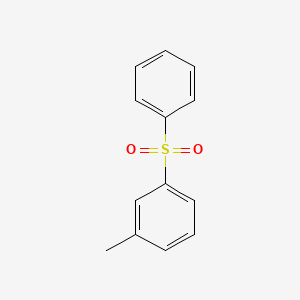
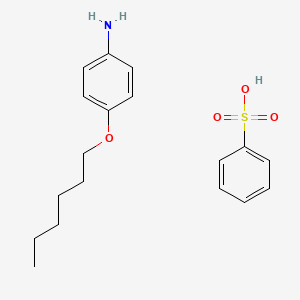
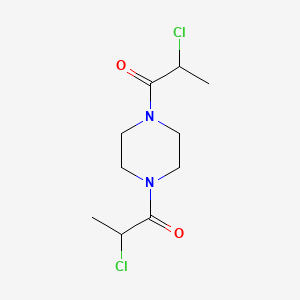

![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)

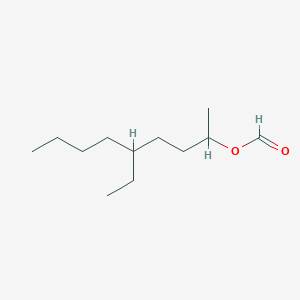
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
